3-Oxopropanenitrile IUPAC name and synonyms
3-Oxopropanenitrile IUPAC name and synonyms
An In-depth Technical Guide to 3-Oxopropanenitrile
For researchers, scientists, and drug development professionals, 3-Oxopropanenitrile and its derivatives are pivotal building blocks in organic synthesis, particularly in the construction of heterocyclic compounds with potential pharmacological activities. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis methodologies, and applications.
Nomenclature and Identification
The compound with the chemical structure NCCH₂CHO is systematically named 3-oxopropanenitrile according to IUPAC nomenclature.[1][2] It is also widely known by its common synonym, Cyanoacetaldehyde .[2][3] Due to its bifunctional nature, containing both a nitrile and an aldehyde group, it is classified as a β-ketonitrile.[3]
| Identifier | Value |
| IUPAC Name | 3-oxopropanenitrile |
| Synonyms | Cyanoacetaldehyde, Propanenitrile, 3-oxo- |
| CAS Number | 6162-76-1[2][4] |
| Molecular Formula | C₃H₃NO[3][4] |
| InChI Key | ZMMOYIXZGHJMNI-UHFFFAOYSA-N[2] |
| SMILES | C(C=O)C#N[2] |
Physicochemical Properties
The physical and chemical properties of 3-Oxopropanenitrile are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value |
| Molecular Weight | 69.06 g/mol [2][3] |
| Density | 1.0 ± 0.1 g/cm³[4] |
| Boiling Point | 166.2 ± 23.0 °C at 760 mmHg[4] |
| Flash Point | 54.3 ± 22.6 °C[4] |
| Exact Mass | 69.021463719 Da[2] |
| Monoisotopic Mass | 69.021463719 Da[2] |
| Topological Polar Surface Area | 40.9 Ų[2] |
| Complexity | 68.2[2] |
| Hydrogen Bond Donor Count | 0[2] |
| Hydrogen Bond Acceptor Count | 2[2] |
| Rotatable Bond Count | 1[2] |
Synthesis and Reactivity
3-Oxopropanenitrile is a versatile reagent in organic synthesis due to its reactive carbonyl and nitrile functionalities.[3] It participates in a variety of chemical transformations, including nucleophilic additions, condensation reactions, and cyclizations.[3][5]
General Synthesis Methods
Several synthetic routes to 3-oxopropanenitrile and its derivatives have been developed:
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Electrophilic Cyanoacetylation : This method involves the direct introduction of the cyanoacetyl group onto heterocyclic and aromatic systems.[6] A common approach is the in-situ generation of a mixed anhydride from cyanoacetic acid and another anhydride, such as acetic or trifluoroacetic anhydride, which then undergoes electrophilic attack on the substrate.[6]
-
Condensation Reactions : These reactions represent a fundamental strategy for constructing the β-ketonitrile framework. They typically involve the reaction of a nitrile precursor with a carbonyl compound or its derivative.[3][5]
-
From α-Haloketones : The reaction of α-haloketones with cyanide ions is another method for the synthesis of 3-oxopropanenitriles.[3]
-
Oxidative Cyclization Reactions : Manganese(III) acetate can mediate the cyclization of 3-oxopropanenitriles with conjugated alkenes to form 4,5-dihydrofuran-3-carbonitriles.[3]
Key Reactions
3-Oxopropanenitrile is a key reactant in several important name reactions and synthetic transformations:
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Gewald Reaction : It is a cornerstone of heterocyclic chemistry as a key reactant in the Gewald reaction for the synthesis of substituted 2-aminothiophenes.[3]
-
Synthesis of Heterocycles : Its derivatives are extensively used as precursors for the synthesis of a wide variety of heterocyclic systems, including pyridines, pyrans, thiazolines, and thiadiazoles.[3]
Experimental Protocols
While a specific protocol for the synthesis of the parent 3-oxopropanenitrile is not detailed in the provided results, a representative procedure for a derivative, 3-(Azepan-1-yl)-3-oxopropanenitrile , is outlined below. This protocol is optimized for a multi-kilogram scale.[7]
Overall Reaction: This synthesis is a one-step nucleophilic acyl substitution where ethyl cyanoacetate is directly amidated with azepane.[7]
Materials and Equipment:
-
100 L glass-lined reactor
-
Toluene
-
Ethyl cyanoacetate
-
Azepane
-
2 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Isopropanol
-
n-Heptane
Procedure:
-
Reactor Setup and Reagent Charging: 1.1. Ensure the 100 L reactor is clean, dry, and inerted with a nitrogen atmosphere.[7] 1.2. Charge the reactor with toluene (50 L).[7] 1.3. Add ethyl cyanoacetate (10.0 kg, 88.4 mol) to the reactor with moderate stirring.[7] 1.4. Slowly add azepane (9.6 kg, 96.8 mol) to the reactor over 30 minutes, maintaining the internal temperature below 40 °C.[7]
-
Reaction: 2.1. Heat the reaction mixture to reflux (approximately 110 °C).[7] 2.2. Maintain reflux for 12 hours, monitoring the reaction progress by HPLC until the consumption of ethyl cyanoacetate is complete (<1% remaining).[7]
-
Work-up and Extraction: 3.1. Cool the reaction mixture to room temperature (20-25 °C).[7] 3.2. Transfer the mixture to a 200 L extractor.[7] 3.3. Wash the organic phase sequentially with 2 M Hydrochloric Acid (50 L), Saturated Sodium Bicarbonate solution (50 L), and Brine (50 L).[7] 3.4. Separate the organic layer and dry it over anhydrous magnesium sulfate (5.0 kg).[7] 3.5. Filter the drying agent and wash the filter cake with toluene (10 L).[7]
-
Solvent Evaporation and Product Isolation (Crude): 4.1. Concentrate the combined organic filtrates under reduced pressure to obtain a crude oil.[7]
-
Purification by Recrystallization: 5.1. Transfer the crude product to a clean 100 L crystallizer.[7] 5.2. Add isopropanol (20 L) and heat to 50-60 °C with stirring until all solid dissolves.[7] 5.3. Slowly add n-heptane (40 L) while maintaining the temperature.[7] 5.4. Cool the mixture slowly to 0-5 °C over 4 hours to induce crystallization.[7]
Applications in Research and Drug Development
3-Oxopropanenitrile and its derivatives are valuable intermediates in medicinal chemistry for the creation of novel molecules with potential pharmacological activities.[3] Research has indicated that some derivatives exhibit biological activities, including antimicrobial and anticancer properties.[5] Certain analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents.[5] Furthermore, some compounds derived from 3-oxopropanenitrile have been shown to inhibit specific enzymes involved in metabolic pathways.[5]
Visualizations
Synthesis Workflow: Electrophilic Cyanoacetylation
The following diagram illustrates the general workflow for the synthesis of heterocyclic 3-oxopropanenitriles via electrophilic cyanoacetylation.
Caption: Electrophilic cyanoacetylation workflow for heterocyclic 3-oxopropanenitriles.
References
- 1. CID 20771443 | C3H2NO+ | CID 20771443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyanoacetaldehyde | C3H3NO | CID 151404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Oxopropanenitrile|Cyanoacetaldehyde|CAS 6162-76-1 [benchchem.com]
- 4. 3-Oxopropanenitrile | CAS#:6162-76-1 | Chemsrc [chemsrc.com]
- 5. Buy 3-Oxopropanenitrile | 6162-76-1 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
